molecular formula C15H14N2OS B2422357 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole CAS No. 671198-74-6

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole

Cat. No.: B2422357
CAS No.: 671198-74-6
M. Wt: 270.35
InChI Key: RCSCFMILKZSYQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole” is complex. Quinoline is an aromatic nitrogen-containing heterocyclic compound . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Among the known strategies directed towards the synthesis of isoxazole derivatives, the reactions of aldehydes with primary nitro compounds have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .

Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activities

Research on compounds structurally similar to 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole has shown promising antimicrobial and mosquito larvicidal properties. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated good antibacterial and antifungal activity against various strains. Additionally, some of these compounds were found to be lethal for mosquito larvae, indicating their potential in controlling mosquito-borne diseases (Rajanarendar et al., 2010).

Antitumor Evaluation

Another research direction involves the evaluation of related compounds for their antitumor activities. The efficient regioselective synthesis of Isoxazolo[5,4‐b]pyridines and related annulated compounds has been explored, with some newly synthesized compounds being evaluated as potential antitumor agents. This research opens pathways for developing new therapeutic agents targeting specific cancers (Hamama et al., 2012).

Photo-antiproliferative Activity

Compounds incorporating isoxazole and quinolinone frameworks have been synthesized and assessed for their photo-antiproliferative activities against various cancer cell lines. These studies aim to identify compounds that can be activated by light to exert cytotoxic effects selectively on cancer cells, offering a potential avenue for targeted cancer therapy (Chimichi et al., 2006).

Antimicrobial Activities of Isoxazole Coupled Quinazolin-4(3H)-one Derivatives

Further expanding on the antimicrobial potential, novel isoxazole coupled quinazolin-4(3H)-one derivatives have been synthesized and showed significant analgesic, anti-inflammatory, and antimicrobial activities. Such studies suggest these compounds could serve as leads for the development of new drugs with multiple therapeutic properties (Saravanan et al., 2013).

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Properties

IUPAC Name

3,5-dimethyl-4-(quinolin-2-ylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-13(11(2)18-17-10)9-19-15-8-7-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSCFMILKZSYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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